molecular formula C11H12O4 B2542801 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid CAS No. 1251316-47-8

2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid

Cat. No.: B2542801
CAS No.: 1251316-47-8
M. Wt: 208.213
InChI Key: ZFTBXFHLSSELGM-UHFFFAOYSA-N
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Description

2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by a benzopyran ring structure with a hydroxy group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenolic compound with an acetic acid derivative in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The acetic acid moiety can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like carbodiimides.

Major Products Formed

    Oxidation: Formation of benzopyranone derivatives.

    Reduction: Formation of dihydrobenzopyran derivatives.

    Substitution: Formation of esters or amides of the acetic acid moiety.

Scientific Research Applications

2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant properties and potential to modulate biological pathways.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    Flavanones: Compounds with a similar benzopyran ring structure but different substituents.

    Coumarins: Compounds with a benzopyranone structure, often used for their anticoagulant properties.

    Chalcones: Compounds with an open-chain flavonoid structure, known for their diverse biological activities.

Uniqueness

2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid is unique due to its specific combination of a hydroxy group and an acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other flavonoids.

Properties

IUPAC Name

2-(4-hydroxy-2,3-dihydrochromen-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)7-11(14)5-6-15-9-4-2-1-3-8(9)11/h1-4,14H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTBXFHLSSELGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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